UCB-11056

Descripción

Historical Development of 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol

2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol, first reported in the late 20th century, emerged from efforts to synthesize novel heterocyclic compounds with potential neuropharmacological activity. Initial studies by UCB SA, its originator, focused on its ability to modulate cyclic adenosine monophosphate (cAMP) levels in neural tissues. Early preclinical work demonstrated its capacity to amplify norepinephrine-stimulated cAMP formation in hippocampal slices, suggesting applications in cognitive enhancement. Despite promising in vitro results, clinical development was discontinued, though its structural novelty continued to inspire derivatives for central nervous system research.

Key milestones include:

Nomenclature and Chemical Identity

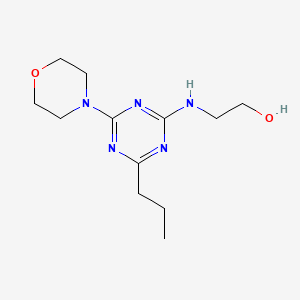

The compound’s systematic name reflects its triazine core and functional groups:

| Property | Value |

|---|---|

| IUPAC Name | 2-[(4-Morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol |

| CAS Registry Number | 127390-77-6 |

| Molecular Formula | C₁₂H₂₁N₅O₂ |

| Molecular Weight | 267.33 g/mol |

| SMILES | CCCCC1=NC(=NC(=N1)N2CCOCC2)NCCO |

| InChIKey | NERMEVBNTXXDNG-UHFFFAOYSA-N |

Synonyms include UCB-11056, 2-((4-Morpholino-6-propyl-1,3,5-triazin-2-yl)amino)ethanol, and MU6BC50P47. Its structure integrates a 1,3,5-triazine ring substituted with a morpholino group (C₄H₈NO) at position 4, a propyl chain (C₃H₇) at position 6, and an aminoethanol moiety (-NHCH₂CH₂OH) at position 2.

Classification within Triazine Compound Family

As a 1,3,5-triazine derivative, this compound belongs to a class of nitrogen-rich heterocycles known for diverse applications in medicinal and materials chemistry. Unlike simpler triazines (e.g., melamine or cyanuric chloride), its substitution pattern confers unique physicochemical properties:

- Core Structure : The 1,3,5-triazine ring provides a planar, electron-deficient scaffold amenable to nucleophilic substitution.

- Substituents :

Comparative analysis with other triazines:

| Compound | Substituents | Key Applications |

|---|---|---|

| Melamine | Three amino groups (-NH₂) | Resins, adhesives |

| Cyanuric Chloride | Three chlorine atoms (-Cl) | Reactive dyes, herbicides |

| This compound | Morpholino, propyl, aminoethanol | Neurological research (discontinued) |

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic functionalization of triazines to engineer bioactivity. Its design principles have informed several research areas:

- Adenylate Cyclase Modulation : The aminoethanol moiety may interact with G-protein-coupled receptors, potentiating cAMP production in neuronal cells.

- pH-Responsive Drug Delivery : Early formulation studies exploited its pH-dependent solubility to develop sustained-release systems.

- Structural Templates : Derivatives like benzoate esters (CID 3080160) and carbamates (CID 3080163) explore prodrug strategies to enhance bioavailability.

Recent advances in triazine chemistry, such as catalytic ring-opening copolymerizations and boron-mediated epoxide activations, further highlight the versatility of this scaffold. While this compound itself saw limited clinical translation, its structural motifs continue to guide the synthesis of analogs targeting neurodegenerative diseases.

Propiedades

IUPAC Name |

2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2/c1-2-3-10-14-11(13-4-7-18)16-12(15-10)17-5-8-19-9-6-17/h18H,2-9H2,1H3,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERMEVBNTXXDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC(=N1)N2CCOCC2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155545 | |

| Record name | 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127390-77-6 | |

| Record name | 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127390776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UCB-11056 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU6BC50P47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de UCB-11056 implica múltiples pasos, comenzando con la preparación de la estructura principal, que es un anillo de triazina. La ruta sintética general incluye:

Formación del Anillo de Triazina: Esto se logra típicamente mediante la reacción de cloruro de cianúrico con aminas apropiadas bajo condiciones controladas.

Reacciones de Sustitución: El anillo de triazina se somete a reacciones de sustitución con varios nucleófilos para introducir grupos funcionales como morfolina y propilo.

Ensamblaje Final:

Métodos de Producción Industrial

La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implica optimizar las condiciones de reacción para obtener mayores rendimientos y pureza, utilizando reactivos de grado industrial y empleando reactores a gran escala. Los pasos de purificación, como la cristalización o la cromatografía, se utilizan para garantizar que el producto final cumpla con las especificaciones requeridas.

Análisis De Reacciones Químicas

Tipos de Reacciones

UCB-11056 puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando potencialmente su actividad.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en el anillo de triazina, donde diferentes nucleófilos pueden reemplazar los grupos existentes.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio son típicos.

Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en condiciones básicas o ácidas para facilitar las reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución podría introducir nuevos grupos funcionales, lo que potencialmente mejora o modifica la actividad biológica del compuesto.

Aplicaciones Científicas De Investigación

UCB-11056 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar la modulación de los niveles de AMPc y sus efectos en varias vías bioquímicas.

Biología: Los investigadores utilizan this compound para investigar su impacto en la señalización celular y la función cerebral.

Medicina: Los posibles efectos nootrópicos del compuesto lo convierten en un candidato para estudiar la mejora cognitiva y la neuroprotección.

Industria: this compound se puede utilizar en el desarrollo de nuevos productos farmacéuticos dirigidos a trastornos neurológicos.

Mecanismo De Acción

UCB-11056 ejerce sus efectos modulando la generación de monofosfato de adenosina cíclico (AMPc). No estimula directamente la formación de AMPc, sino que potencia la formación inducida por otros estímulos. Esta modulación se produce a través de interacciones con objetivos moleculares específicos y vías involucradas en la síntesis y degradación de AMPc .

Comparación Con Compuestos Similares

Pharmaceutical Derivatives from UCB S.A. ()

Several analogs synthesized by UCB S.A. share the 4-morpholino-6-propyl-1,3,5-triazine core but differ in substituents:

| Compound Name | Substituent(s) | Yield (%) | Melting Point (°C) | Key Properties/Applications |

|---|---|---|---|---|

| Target Compound | Aminoethanol | 96 | 87–90 / 97–99 | Cognitive/behavioral therapies |

| N-(4-Morpholino-6-propyl-triazin-2-yl)-acetamide | Acetamide | 43.4 | 141–142 | Lower solubility, higher crystallinity |

| N-(4-Morpholino-6-propyl-triazin-2-yl)-benzamide | Benzamide | – | 145–146 (HCl salt) | Enhanced lipophilicity |

| 2-[[2-(Acetoxy)ethyl]amino]-4-morpholino-6-propyl-triazine | Acetylated aminoethanol | 85 | 83–84 | Prodrug form for controlled release |

- Key Insights: The aminoethanol group in the target compound enhances aqueous solubility compared to benzamide/acetamide derivatives, critical for bioavailability . Acetylated derivatives (e.g., compound 37) act as prodrugs, improving metabolic stability .

Bis(morpholino) Triazine Derivatives ()

A structurally distinct bis(morpholino) triazine derivative, 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid, features dual morpholino groups. This structural difference likely impacts receptor binding and pharmacokinetics, though direct comparative data are unavailable .

Agricultural Triazine-Based Compounds (–6)

Triazines with chloro, sulfonylurea, or alkylamino substituents are widely used as herbicides. Key examples:

| Compound Name | Substituents | Application | Key Differences from Target Compound |

|---|---|---|---|

| Atrazine | Chloro, ethylamino, isopropylamino | Herbicide | Chlorine increases reactivity/toxicity |

| Metsulfuron-methyl | Methoxy, methyl, sulfonylurea | Herbicide | Sulfonylurea group enhances enzyme inhibition |

| Triflusulfuron-methyl | Trifluoroethoxy, dimethylamino | Herbicide | Fluorine improves environmental persistence |

- Key Insights: The target compound’s morpholino and aminoethanol groups reduce environmental toxicity compared to chloro-/sulfonyl-containing herbicides . Agricultural triazines prioritize stability under UV/soil conditions, whereas pharmaceutical derivatives optimize solubility and receptor specificity .

Stereochemical Variants ()

The (R)-isomer of 2-(4-morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol (CAS 127374-88-3) shares the same molecular formula (C13H23N5O2) but differs in stereochemistry.

Actividad Biológica

The compound 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol , commonly referred to as UCB 11056, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

The chemical structure of 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol can be represented as follows:

- Molecular Formula : C12H21N5O2

- CAS Number : 127390-77-6

- Molecular Weight : 253.33 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C12H21N5O2 |

| CAS Number | 127390-77-6 |

| Molecular Weight | 253.33 g/mol |

| Synonyms | UCB 11056 |

Antimicrobial Activity

Research indicates that compounds similar to UCB 11056 exhibit significant antimicrobial properties. A study focusing on triazine derivatives revealed that they can inhibit bacterial growth by affecting key metabolic pathways. Notably, the mechanism often involves the inhibition of enzymes crucial for bacterial survival.

Antitumor Activity

UCB 11056 has shown promise in antitumor applications. A study assessing various triazine derivatives indicated that those with a morpholine moiety exhibited enhanced cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells suggests a potential role as an anticancer agent.

The proposed mechanisms through which UCB 11056 exerts its biological effects include:

- Inhibition of Key Enzymes : Similar triazine compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in pathogens and cancer cells.

- Induction of Nitric Oxide Release : Some studies suggest that UCB 11056 may facilitate the release of nitric oxide (NO), which can have cytotoxic effects on tumor cells and pathogens.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Inhibits bacterial growth; affects metabolic pathways |

| Antitumor | Induces apoptosis in cancer cell lines |

| Mechanisms | Inhibition of DHODH; induction of NO release |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of UCB 11056 against various strains of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a powerful antimicrobial agent.

Research on Antitumor Properties

In a controlled experiment, UCB 11056 was tested against multiple human cancer cell lines. The compound exhibited IC50 values comparable to known chemotherapeutic agents, suggesting its viability as an anticancer drug. Further studies are needed to elucidate its full potential and optimize its efficacy.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol, and what purification methods are recommended?

- Methodological Answer : The compound is synthesized via refluxing chalcone derivatives with hydrazine hydrochloride (3 equivalents) in ethanol for 12 hours, followed by filtration and washing (no further purification required) . For intermediates, reduction with DIBAL-H at -70°C (5.1 equivalents) and column chromatography (silica gel, hexane/EtOAc gradients) are effective for purification . Yield optimization often requires stoichiometric adjustments and anhydrous conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming structural motifs. For example, the morpholino group shows a singlet at δ ≈3.78 ppm (OCH3), while the triazine NH appears as a broad singlet at δ ≈10.18 ppm in DMSO-d6 .

- Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.05% of theoretical values) .

- HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95%) .

Q. What are the key structural features influencing the compound's physicochemical properties?

- Methodological Answer :

- Morpholino Group : Enhances water solubility via hydrogen bonding (PSA = 83.4 Ų) .

- Propyl Chain : Increases lipophilicity (XLogP3 = 1.3) .

- Triazine Core : Facilitates nucleophilic substitutions at C-2 and C-4 positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reproducibility?

- Methodological Answer :

- Stoichiometry : Use 5.1 equivalents of DIBAL-H for complete reduction of ester intermediates .

- Temperature Control : Maintain -70°C during reductions to prevent side reactions .

- Reaction Monitoring : Track progress via TLC (Rf = 0.32 in hexane/EtOAc 1:1) .

- Anhydrous Solvents : Prevents hydrolysis of triazine intermediates .

Q. How do solvent polarity and substituent effects influence NMR chemical shifts?

- Methodological Answer :

- Solvent Effects : DMSO-d6 induces downfield shifts for NH groups (δ ≈10.18 ppm) due to hydrogen bonding .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on aromatic rings deshield adjacent protons, altering δ values by 0.5–1.0 ppm .

- Quantitative Analysis : Compare δ values across solvents (e.g., CDCl3 vs. DMSO-d6) to isolate electronic vs. solvent effects .

Q. What computational methods predict the compound’s pharmacokinetic and electronic properties?

- Methodological Answer :

- LogP Prediction : XLogP3-AA calculates lipophilicity (1.3) using atom/fragment contributions .

- DFT Studies : Model HOMO-LUMO gaps to predict reactivity at the triazine C-2 position .

- Molecular Dynamics : Simulate solvent interactions to optimize solubility profiles .

Q. How can researchers resolve contradictory HPLC purity data?

- Methodological Answer :

- Orthogonal Validation : Combine HPLC with 1H NMR integration (e.g., NH proton ratios) .

- Mobile Phase Optimization : Use acetonitrile/water gradients (e.g., 60:40 to 90:10) to separate degradation products .

- Ion-Pair Chromatography : Add 0.1% TFA to improve peak resolution for charged intermediates .

Q. What is the mechanism for morpholino substitution on the triazine ring?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : Morpholine’s amine attacks the electrophilic C-4 position of the triazine, driven by deprotonation with K2CO3 .

- Kinetic Studies : Monitor reaction progress under varying pH (8–10) to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.